3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan
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Overview
Description
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan is a complex organic compound that belongs to the class of furan derivatives. This compound is characterized by a cyclopentane ring fused to a furan ring, with a prop-2-enyl substituent at the 3a position. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan can be achieved through several synthetic routes. One common method involves the regioselective intermolecular Suzuki coupling followed by intramolecular Ullmann C–O coupling reactions. This one-pot synthesis method uses catalysts such as Pd(PPh3)4 and copper(I) thiophene-2-carboxylate (CuTc), with K3PO4·3H2O as the base and tert-butanol as the solvent . The reaction conditions are optimized to achieve moderate to good yields for a variety of substrates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. The choice of catalysts, solvents, and reaction conditions is crucial to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding furan derivatives with different functional groups.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: The prop-2-enyl group can undergo substitution reactions with various nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furanones, while reduction can produce tetrahydrofuran derivatives.
Scientific Research Applications
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Mechanism of Action
The mechanism of action of 3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
Comparison with Similar Compounds
Similar Compounds
Benzofurans: These compounds have a benzene ring fused to a furan ring and exhibit similar biological activities.
Uniqueness
3a-Prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan is unique due to its specific structural features, which confer distinct chemical and biological properties. Its prop-2-enyl substituent and fused ring system make it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
3a-prop-2-enyl-2,3,4,5-tetrahydrocyclopenta[b]furan |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-10-6-3-4-9(10)11-8-7-10/h2,4H,1,3,5-8H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBRYUDKSKFXYOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC12CCC=C1OCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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